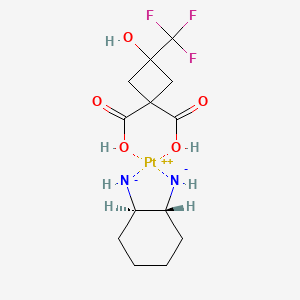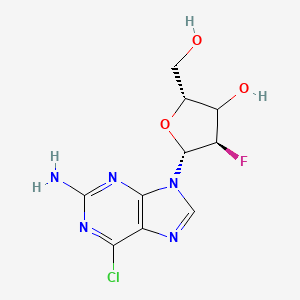
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a purine base with a chlorine atom at the sixth position and an amino group at the second position The sugar moiety is a modified oxolane ring with a fluorine atom at the fourth position and a hydroxymethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized by reacting 2,6-dichloropurine with ammonia to introduce the amino group at the second position.
Fluorination: The fluorine atom is introduced at the fourth position of the oxolane ring through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside analog. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for improved reaction efficiency and yield. Additionally, industrial methods may employ alternative fluorinating agents and catalysts to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine base, potentially reducing the chlorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-formyloxolan-3-ol.
Reduction: Formation of (2R,4R,5R)-5-(2-amino-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Substitution: Formation of (2R,4R,5R)-5-(2-amino-6-thiopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its interactions with enzymes involved in nucleic acid metabolism. It serves as a tool to investigate the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is explored for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the treatment of viral infections and certain types of cancer.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties allow for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, interfering with their activity and preventing the synthesis of new nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the fluorine atom at the fourth position.
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(methyl)oxolan-3-ol: Has a methyl group instead of a hydroxymethyl group at the second position.
(2R,4R,5R)-5-(2-amino-6-bromopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a bromine atom instead of a chlorine atom at the sixth position.
Uniqueness
The presence of both the fluorine atom at the fourth position and the chlorine atom at the sixth position of the purine base makes (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol unique. These substitutions enhance its stability and biological activity, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C10H11ClFN5O3 |
|---|---|
Molekulargewicht |
303.68 g/mol |
IUPAC-Name |
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6?,9-/m1/s1 |
InChI-Schlüssel |
YGCKIKLWIYKESC-DANPQCGCSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N=C(N=C2Cl)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(N=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)


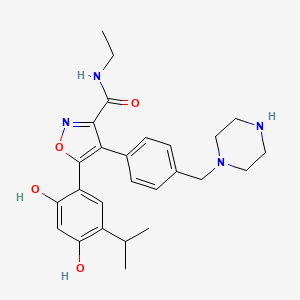

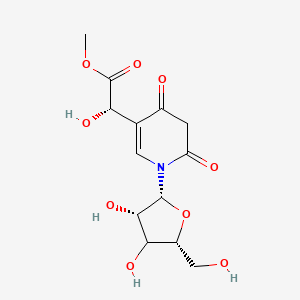
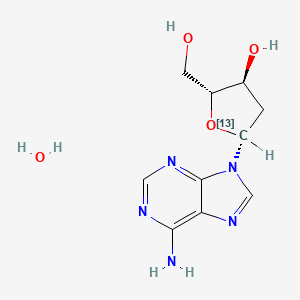
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
